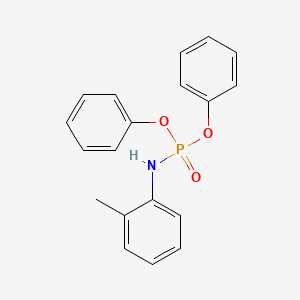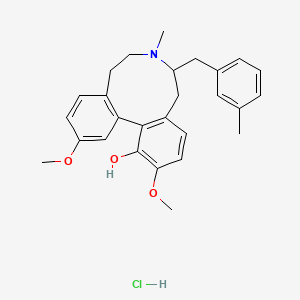
5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-((3-methylphenyl)methyl)-, hydrochloride, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-((3-methylphenyl)methyl)-, hydrochloride, (-)- is a complex organic compound with a unique structure It is characterized by its multiple methoxy groups, a methyl group, and a phenylmethyl group attached to a dibenzazonin core
Métodos De Preparación
The synthesis of 5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-((3-methylphenyl)methyl)-, hydrochloride, (-)- involves several steps. The synthetic route typically starts with the preparation of the dibenzazonin core, followed by the introduction of the methoxy groups, the methyl group, and the phenylmethyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-((3-methylphenyl)methyl)-, hydrochloride, (-)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Compared to other similar compounds, 5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-((3-methylphenyl)methyl)-, hydrochloride, (-)- is unique due to its specific functional groups and structural features. Similar compounds include other dibenzazonin derivatives with different substituents, which may have different properties and applications.
Propiedades
Número CAS |
79989-29-0 |
|---|---|
Fórmula molecular |
C27H32ClNO3 |
Peso molecular |
454.0 g/mol |
Nombre IUPAC |
4,16-dimethoxy-10-methyl-9-[(3-methylphenyl)methyl]-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol;hydrochloride |
InChI |
InChI=1S/C27H31NO3.ClH/c1-18-6-5-7-19(14-18)15-22-16-21-9-11-25(31-4)27(29)26(21)24-17-23(30-3)10-8-20(24)12-13-28(22)2;/h5-11,14,17,22,29H,12-13,15-16H2,1-4H3;1H |
Clave InChI |
QHRREUIIVKQYIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC2CC3=C(C4=C(CCN2C)C=CC(=C4)OC)C(=C(C=C3)OC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


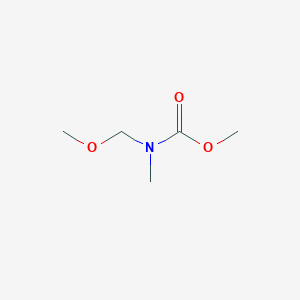



![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
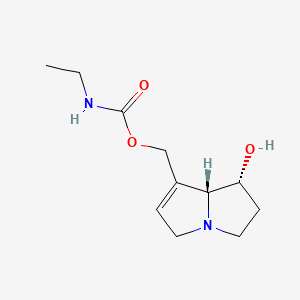
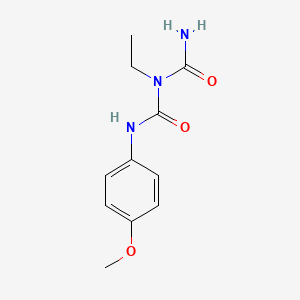
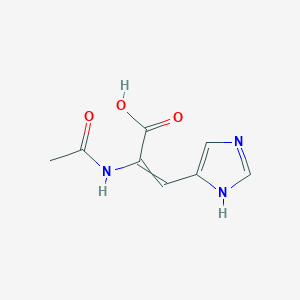
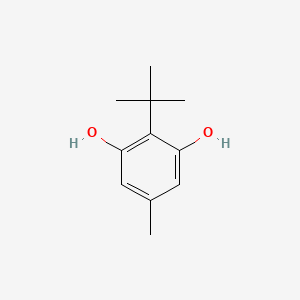
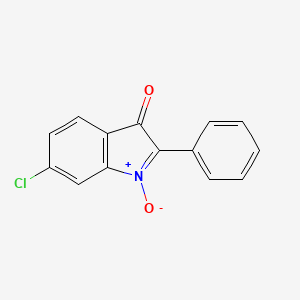
![Bicyclo[2.2.2]octan-1-ol, 4-heptyl-](/img/structure/B14434914.png)
![N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide](/img/structure/B14434915.png)
